(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

Description

Molecular Architecture and IUPAC Nomenclature

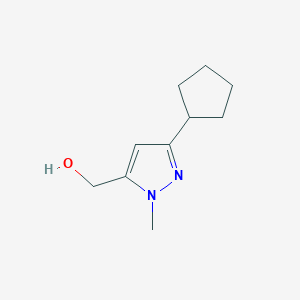

The IUPAC name (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol systematically describes its pyrazole core substituted at positions 1, 3, and 5. The pyrazole ring (C₃H₃N₂) is functionalized with a methyl group at N1, a cyclopentyl group at C3, and a hydroxymethyl group at C5. The molecular formula C₁₀H₁₆N₂O reflects these substituents, with a molecular weight of 180.25 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O | |

| CAS Registry Number | 1894435-88-1 | |

| SMILES | OCC1=CC(C2CCCC2)=NN1C | |

| InChIKey | LMCBENJMOQZQRX-UHFFFAOYSA-N |

The cyclopentyl group introduces steric bulk, while the hydroxymethyl group contributes hydrogen-bonding potential. The methyl group at N1 prevents tautomerization, stabilizing the 1H-pyrazole configuration.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol remains unreported, analogous pyrazole derivatives offer insights. For example, 3-methyl-5-phenylpyrazole exhibits a monoclinic crystal system (space group C2/c) with torsional angles of 21.35° and 18.21° between substituents and the pyrazole ring. This suggests that bulky groups like cyclopentyl may induce similar conformational twisting in the target compound.

The hydroxymethyl group at C5 likely participates in intermolecular hydrogen bonding, analogous to (3,5-dimethyl-1H-pyrazol-4-yl)methanol, where hydroxyl groups form clusters around crystallographic axes. Molecular dynamics simulations predict that the cyclopentyl group adopts a chair-like conformation, minimizing steric clashes with adjacent substituents.

Comparative Structural Analysis with Pyrazole Derivatives

Table 2: Substituent Effects in Pyrazole Methanol Derivatives

The cyclopentyl group at C3 distinguishes this compound from simpler methyl-substituted analogs. Compared to 3,5-dimethylpyrazol-1-methanol, the cyclopentyl moiety increases van der Waals volume by approximately 45%, altering solubility and crystal packing. The hydroxymethyl group at C5 contrasts with 4-hydroxymethyl-3,5-dimethyl-1H-pyrazole, where positional isomerism affects electronic delocalization.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations reveal that the cyclopentyl group induces minor electron-donating effects (+0.12 eV HOMO-LUMO gap reduction) compared to phenyl analogs. The hydroxymethyl group at C5 creates a localized electron density region (Mulliken charge: -0.43 e) adjacent to the pyrazole N2 atom, enhancing dipole moment (3.12 D).

Figure 1: Frontier Molecular Orbitals

- HOMO : Localized on the pyrazole ring and cyclopentyl π-system

- LUMO : Dominated by the N1-C5 region, indicating electrophilic reactivity

The methyl group at N1 reduces ring aromaticity (NICS(0) = -8.2 ppm vs. -10.1 ppm in unsubstituted pyrazole), as calculated via gauge-including atomic orbital (GIAO) methods. This aligns with spectroscopic data from related compounds showing upfield shifts in ¹H-NMR for pyrazole protons.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(5-cyclopentyl-2-methylpyrazol-3-yl)methanol |

InChI |

InChI=1S/C10H16N2O/c1-12-9(7-13)6-10(11-12)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3 |

InChI Key |

FRKYFCUYEMAVBJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2CCCC2)CO |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

The initial step in synthesizing (3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol involves forming the pyrazole ring. This is typically achieved by reacting hydrazine with a diketone in a solvent like ethanol or methanol. The reaction conditions can be optimized using ultrasonic irradiation, which enhances the yield and reduces reaction time.

| Reagents | Solvent | Conditions | Yield |

|---|---|---|---|

| Hydrazine, Diketone | Ethanol/Methanol | Sonication, 35-40°C | Variable |

Alkylation of the Pyrazole Ring

Following the formation of the pyrazole ring, the next step involves alkylation to introduce the methyl group. This is typically achieved using an alkyl halide in the presence of a base.

| Reagents | Solvent | Conditions | Yield |

|---|---|---|---|

| Alkyl Halide, Base | Organic Solvent | Room Temperature | Variable |

Cyclopentylation

The final step involves reacting the alkylated pyrazole with cyclopentyl bromide to introduce the cyclopentyl group. This reaction requires careful control of conditions to ensure high yield and purity.

| Reagents | Solvent | Conditions | Yield |

|---|---|---|---|

| Cyclopentyl Bromide, Base | Organic Solvent | Controlled Temperature | Variable |

Synthesis of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol

To synthesize (3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol, the cyclopentylated pyrazole needs to be further functionalized with a methanol group. This can be achieved through a series of reactions involving oxidation and reduction steps.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | Oxidizing Agent | Controlled Conditions | Intermediate |

| Reduction | Reducing Agent | Controlled Conditions | Final Product |

Purification and Characterization

After synthesis, the compound is purified using techniques such as flash chromatography or crystallization. Characterization involves spectroscopic methods like NMR and MS to confirm the structure and purity of the compound.

| Technique | Purpose |

|---|---|

| NMR | Structural Confirmation |

| MS | Molecular Weight Confirmation |

| IR | Functional Group Identification |

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative featuring a cyclopentyl group at the 3-position and a hydroxymethyl group at the 5-position on the pyrazole ring. The molecular formula is . Pyrazoles are heterocyclic compounds known for their diverse biological activities and applications across pharmaceuticals, agrochemicals, and materials science. The specific biological activity of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol depends on its structural characteristics and substituents, which influence its interaction with biological targets.

Potential Applications

(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol has potential applications in pharmaceuticals, owing to its unique structure that may offer advantages in specificity and efficacy. Studies on its interactions with biological targets are crucial for understanding its mechanism of action and therapeutic potentials, often involving techniques like X-ray crystallography, NMR spectroscopy, and molecular docking.

Structural Comparisons

Several compounds share structural similarities with (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol :

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1-Methylpyrazol-5-yl)methanol | Pyrazole ring with a methyl group at position 1 | Simpler structure; primarily studied for metabolic pathways |

| (3-Pyridylpyrazol) | Pyrazole ring with a pyridine substituent | Enhanced interaction with biological targets due to heteroaromatic nature |

| (3-Cyclohexylpyrazol) | Pyrazole ring with a cyclohexyl substituent | Variations in steric hindrance may affect biological activity |

These comparisons highlight how variations in substituents can influence the properties and activities of pyrazole derivatives, making each compound unique despite structural similarities.

Mechanism of Action

The mechanism of action of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole-methanol derivatives:

Reactivity and Functional Group Influence

- Cycloalkyl Substituents : The cyclopentyl group in the target compound increases steric hindrance compared to smaller rings like cyclopropyl (). This reduces rotational freedom and may limit binding to sterically sensitive biological targets .

- Halogen vs. Alkyl Groups : The bromo-substituted analog () exhibits higher reactivity due to bromine’s electronegativity, making it suitable for cross-coupling reactions. In contrast, the cyclopentyl group in the target compound enhances stability under basic or nucleophilic conditions .

- Aromatic vs. Aliphatic Substituents : The furyl derivative () has a polarizable π-system, enabling interactions with aromatic residues in proteins. The cyclopentyl group, being aliphatic, favors hydrophobic interactions .

Biological Activity

(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a cyclopentyl group at the 3-position and a hydroxymethyl group at the 5-position of the pyrazole ring, which contributes to its unique pharmacological profile. The following sections will explore its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is CHNO, indicating that it belongs to the broader family of heterocyclic compounds. Pyrazoles are characterized by their five-membered ring structure containing two nitrogen atoms, which imparts significant reactivity and biological activity.

Biological Activities

Studies have shown that (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol exhibits a range of biological activities, including:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.

- Antitumor Effects : Shows promise in inhibiting tumor growth in preclinical models by targeting specific cellular pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduces inflammation markers | |

| Antitumor | Inhibits tumor cell proliferation |

The biological activity of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly dipeptidyl peptidase 4 (DPP-4), which is relevant for diabetes management.

- Modulation of Signaling Pathways : It influences several signaling cascades, affecting gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in inflammatory responses.

- Cellular Effects : The compound impacts cellular processes such as apoptosis and cell cycle regulation, contributing to its antitumor effects.

Case Studies

Several studies have investigated the biological activity of (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Research : In vitro studies showed that treatment with (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol reduced levels of pro-inflammatory cytokines, suggesting it could be developed into an anti-inflammatory therapeutic.

- Cancer Cell Studies : Research indicated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis.

Q & A

Basic Research Questions

How can synthetic routes for (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol be optimized to improve yield and purity?

Methodological considerations include:

- Nucleophilic substitution : Utilize cyclopentyl groups introduced via base-catalyzed reactions (e.g., K₂CO₃ in acetonitrile) to minimize side products .

- Reduction steps : Employ NaCNBH₃ in methanol for selective reduction of intermediates while preserving the pyrazole ring .

- Workup optimization : Use acetic acid quenching to stabilize reactive intermediates and enhance isolation efficiency .

What analytical techniques are most effective for characterizing (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol?

Key methods include:

- HPLC : For purity assessment, reverse-phase C18 columns with UV detection at 254 nm are recommended .

- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and pyrazole ring (1600–1500 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to resolve cyclopentyl CH₂ (δ 1.5–2.0 ppm) and pyrazole CH₃ (δ 2.3–2.5 ppm) signals .

How does the reactivity of the hydroxymethyl group in this compound influence derivatization?

- Esterification : React with acyl chlorides in anhydrous THF to form esters, monitoring progress via TLC .

- Oxidation : Use mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation of the pyrazole core .

What purification strategies are suitable for isolating (3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)methanol?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–40%) effectively separates polar byproducts .

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to obtain high-purity crystals .

Advanced Research Questions

How can SHELX software be applied to determine the crystal structure of this compound?

- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to index triclinic or monoclinic systems .

- Refinement : Employ SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for cyclopentyl and pyrazole moieties .

- Validation : Check for hydrogen bonding consistency using CIF files and Mercury visualization tools .

What hydrogen-bonding patterns dominate in the solid-state structure of this compound?

- Graph-set analysis : Identify R₂²(8) motifs between the hydroxymethyl O–H and pyrazole N atoms .

- Intermolecular interactions : Use PLATON to analyze π-π stacking (3.8–4.2 Å) between adjacent pyrazole rings .

How can contradictory spectroscopic or crystallographic data be resolved during analysis?

- Iterative refinement : Cross-validate NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G**) .

- Data triangulation : Compare XRD bond lengths/angles with analogous structures (e.g., 3-methyl-5-phenyl pyrazole derivatives) .

What computational methods (e.g., DFT) are suitable for studying electronic properties or reaction mechanisms?

- Geometry optimization : Use Gaussian09 with M06-2X/cc-pVTZ to model cyclopentyl ring puckering and hydroxymethyl conformation .

- Mechanistic studies : Apply NBO analysis to assess charge distribution in intermediates during synthetic steps .

How can biological activity predictions guide further pharmacological research on this compound?

- Docking studies : Target enzymes like cyclooxygenase-2 (PDB: 5KIR) using AutoDock Vina to predict anti-inflammatory potential .

- SAR analysis : Compare with nitro-substituted pyrazoles (e.g., CAS 1363405-96-2) to infer substituent effects on activity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.